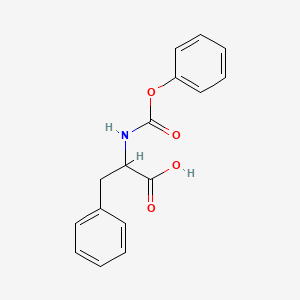

N--Phenoxycarbonyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N–Phenoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a phenoxycarbonyl group. This compound is often used in peptide synthesis and as a monomer for polypeptide production due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N–Phenoxycarbonyl-L-phenylalanine can be synthesized through the N-carbamylation of onium salts of L-phenylalanine with diphenyl carbonate. This reaction typically occurs in a two-phase system, which allows for the efficient production of high-purity monomers . The reaction conditions often involve heating the mixture at 60°C in the presence of N,N-dimethylacetamide (DMAc) and n-butylamine, leading to the elimination of phenol and carbon dioxide .

Industrial Production Methods

Industrial production of N–Phenoxycarbonyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The use of diphenyl carbonate as an alternative to phosgene makes the process safer and more environmentally friendly . The scalability of this method allows for the production of large quantities of the compound, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

N–Phenoxycarbonyl-L-phenylalanine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can remove the phenoxycarbonyl protecting group.

Substitution: The phenoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure high yields .

Major Products

The major products formed from these reactions include deprotected phenylalanine, various oxidized derivatives, and substituted phenylalanine compounds. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N–Phenoxycarbonyl-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N–Phenoxycarbonyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The phenoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial for the selective synthesis of peptides and polypeptides. The compound’s stability and reactivity make it an ideal monomer for polymerization reactions, leading to the formation of polypeptides with specific properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-phenoxycarbonyl derivatives of amino acids such as:

- N-phenoxycarbonyl-L-alanine

- N-phenoxycarbonyl-L-lysine

- N-phenoxycarbonyl-L-glutamate

Uniqueness

N–Phenoxycarbonyl-L-phenylalanine is unique due to its aromatic side chain, which imparts specific properties to the resulting polypeptides. This aromatic group can participate in π-π interactions, influencing the folding and stability of the polypeptides. Additionally, the phenoxycarbonyl group provides excellent protection during synthesis, making it a valuable compound in peptide chemistry .

Biological Activity

N-Phenoxycarbonyl-L-phenylalanine (N-Phe) is a derivative of the amino acid L-phenylalanine, which is known for its significant biological activities. This article explores the biological activity of N-Phe, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

Overview of L-Phenylalanine

L-Phenylalanine is an essential amino acid that serves as a precursor to several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It plays a critical role in protein synthesis and neurotransmitter production. The biological conversion of L-phenylalanine into these compounds occurs through various enzymatic pathways, primarily involving phenylalanine hydroxylase .

N-Phe is characterized by the addition of a phenoxycarbonyl group to the phenylalanine structure. This modification enhances its stability and solubility in biological systems. The molecular formula of N-Phe is C16H15NO3, with a molecular weight of approximately 273.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 273.30 g/mol |

| Physical State | Solid |

| Melting Point | 120-122 °C |

| Solubility | Soluble in methanol |

Antioxidant Activity

Research indicates that N-Phe exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and various diseases. Studies have shown that phenylalanine derivatives can enhance antioxidant activity, potentially making them useful in therapeutic applications for oxidative stress-related conditions .

Antidiabetic Properties

N-Phe has been investigated for its potential antidiabetic effects. Derivatives of phenylalanine have demonstrated the ability to inhibit α-glucosidase activity, which is crucial for controlling blood sugar levels. In vitro studies suggest that N-Phe may help regulate glucose metabolism, making it a candidate for managing diabetes .

Anticancer Activity

The anticancer potential of N-Phe has also been explored. Certain studies have shown that phenylalanine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve modulation of signaling pathways related to cell proliferation and survival . Molecular docking studies have indicated that N-Phe interacts with specific proteins involved in cancer progression, enhancing its therapeutic profile .

Case Studies

- Antioxidant Efficacy : A study published in Eurekaselect highlighted the antioxidant activity of L-tyrosine-based surfactants compared to L-phenylalanine derivatives. The results indicated that while both compounds exhibited antioxidant properties, modifications like the phenolic moiety significantly enhanced their efficacy .

- Diabetes Management : A recent investigation into various phenylalanine surfactants demonstrated their ability to inhibit α-glucosidase effectively. This study provided evidence supporting the use of N-Phe in formulating new antidiabetic agents .

- Cancer Treatment : Research on the anticancer effects of phenylalanine derivatives revealed that they could decrease cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

2-(phenoxycarbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) |

InChI Key |

QAGUVKYLCYSVQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.